molecular formula C7H4Br2O2 B1293569 2,4-Dibromobenzoic acid CAS No. 611-00-7

2,4-Dibromobenzoic acid

Cat. No. B1293569
CAS RN: 611-00-7
M. Wt: 279.91 g/mol
InChI Key: NAGGYODWMPFKJQ-UHFFFAOYSA-N
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Description

2,4-Dibromobenzoic acid is a brominated derivative of benzoic acid where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is not directly discussed in the provided papers, but its structural analogs and synthesis methods for related compounds are extensively studied, which can provide insights into its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several papers. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid is achieved through a three-step reaction involving bromination, diazotization, and hydrolysis, starting from amino benzoic acid . Although this is not the same compound, the methodology could potentially be adapted for the synthesis of this compound by altering the degree of bromination and the starting materials.

Molecular Structure Analysis

The molecular structure of brominated benzoic acids is characterized by the presence of bromine atoms on the benzene ring, which can significantly influence the electronic properties of the molecule. For example, the crystal structure of a Schiff base compound derived from a dibromosalicylaldehyde shows that the two benzene rings are nearly coplanar, which could be relevant when considering the molecular structure of this compound .

Chemical Reactions Analysis

Brominated aromatic compounds are often used as intermediates in various chemical reactions. The one-pot synthesis of dibromobenzo[bistriazole] derivatives demonstrates the reactivity of such compounds in forming new bonds and structures, which could be relevant for the chemical reactions of this compound . Additionally, the oxidative Ugi reaction using a trihydroxybenzoic acid catalyst suggests that brominated benzoic acids could potentially participate in similar multi-component coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acids are influenced by the presence of bromine atoms. For instance, the study of co-crystals involving dibromobenzyl compounds reveals that bromine atoms participate in intermolecular interactions, which could affect the solubility and melting points of these compounds . Similarly, the hydrogen bonding patterns observed in the crystal structures of various benzoic acid derivatives indicate that this compound may also form strong intermolecular interactions .

Scientific Research Applications

Synthesis and Characterization

2,4-Dibromobenzoic acid and its isomers are subjects of synthesis and characterization in scientific research. For example, Yıldırım et al. (2015) explored the synthesis and structural characterization of 2-amino-3,5-dibromobenzoic acid, utilizing techniques like X-ray diffraction, FT-IR spectroscopy, and computational methods. This research contributed to the understanding of molecular geometry, vibrational bands, and various chemical properties of such compounds (Yıldırım et al., 2015).

Environmental Applications

This compound-related compounds have been studied for environmental applications, particularly in wastewater treatment. Leite et al. (2003) investigated the electrochemical oxidation of 2,4-dihydroxybenzoic acid at a platinized titanium electrode for wastewater treatment, which could be relevant for compounds with similar structures, including this compound (Leite et al., 2003).

Degradation and Treatment Studies

Research has also focused on the degradation and treatment of compounds related to this compound. Nagase et al. (2006) examined the performance of an immobilized consortium system for the degradation of carbendazim and 2,4-dichlorophenoxyacetic acid, highlighting methodologies that could potentially be applied to the degradation of this compound in similar contexts (Nagase et al., 2006).

Synthesis of Advanced Materials

The synthesis of advanced materials utilizing dibromobenzoic acids is a significant area of research. For instance, Tam et al. (2010) reported a one-step synthesis of 4,8-dibromobenzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole, demonstrating its use in the synthesis of low bandgap materials for electronic applications. This suggests that this compound could also be explored for similar applications in the synthesis of advanced materials (Tam et al., 2010).

Safety and Hazards

When handling 2,4-Dibromobenzoic acid, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid ingestion and inhalation, dust formation, and contact with eyes, skin, or clothing .

Biochemical Analysis

Biochemical Properties

2,4-Dibromobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This interaction can lead to changes in the enzyme’s activity and, consequently, affect the biochemical pathways in which the enzyme is involved .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes by interacting with transcription factors or other regulatory proteins. This can lead to changes in the production of proteins that are crucial for various cellular functions . Additionally, it can affect cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of an enzyme, blocking the substrate from binding and thus inhibiting the enzyme’s activity. This can lead to a cascade of effects on the biochemical pathways that the enzyme regulates . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, the effects become more pronounced, with potential toxic or adverse effects at high doses . Studies have shown that high doses of this compound can lead to significant changes in cellular function and metabolism, which may result in toxicity or other adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by various enzymes, leading to the formation of different metabolites. These metabolic pathways can influence the overall metabolic flux within the cell and affect the levels of various metabolites . The interactions of this compound with specific enzymes and cofactors are crucial for understanding its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within the cell . The localization and accumulation of this compound in specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .

properties

IUPAC Name

2,4-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGGYODWMPFKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209971
Record name 2,4-Dibromobenzoic acid
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Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

611-00-7
Record name 2,4-Dibromobenzoic acid
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Record name 2,4-Dibromobenzoic acid
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Record name 2,4-Dibromobenzoic acid
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Record name 2,4-dibromobenzoic acid
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Record name 2,4-DIBROMOBENZOIC ACID
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Synthesis routes and methods

Procedure details

Some of the compounds of the general formula II are known and may be prepared by known methods. For example, 2-bromo-4-fluorobenzoic acid may be obtained from 1-bromo-3-fluorobenzene by acetylation and oxidation of the 2-bromo-4-fluoroacetophenone which is produced (Recl. Trav. Chim. Pays-Bas, 83 p. 1142, 1146 (1964)). The oxidation of 2,4-dibromoacetophenone using potassium permanganate to give 2,4-dibromobenzoic acid is described in J. Karnatak Univ. 1 p. 36 (1956). According to J. Chem. Soc. 85, 1267 ff. (1904), 5-chloro-2-bromobenzoic acid may be obtained by nitric acid oxidation of 5-chloro-2-bromotoluene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 2,4-Dibromobenzoic acid in this specific synthesis?

A1: The research focuses on synthesizing a specific angular diindenofluorene derivative. This compound, with its two bromine atoms, serves as a crucial building block. These bromine atoms provide sites for further chemical reactions, ultimately leading to the formation of the desired tricyclic ring system present in the target molecule. []

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